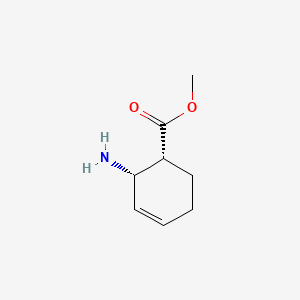

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h3,5-7H,2,4,9H2,1H3/t6-,7+/m1/s1 |

InChI Key |

NWJRNTPMBLAABP-RQJHMYQMSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCC=C[C@@H]1N |

Canonical SMILES |

COC(=O)C1CCC=CC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a cyclohex-3-ene-1-carboxylate derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Cyclopenta[b]indole Derivative

The compound in , (1R,2S)-methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate, shares a methyl carboxylate group but incorporates a fused cyclopenta[b]indole system. Key differences include:

- Ring System: The bicyclic indole scaffold introduces rigidity compared to the monocyclic cyclohexene in the target compound.

- Crystallography : The asymmetric unit contains five molecules with variable dihedral angles (49.00°–81.91°) between the phenyl and five-membered rings, highlighting conformational diversity. Hydrogen bonding via N–H⋯O interactions stabilizes dimeric structures .

- Crystal Parameters : Space group C2, with unit cell dimensions a = 73.342 Å, b = 9.6065 Å, c = 11.8737 Å, and β = 92.432° .

Cyclobutane and Cyclopentane Analogs

describes methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and methyl 1-(methylamino)cyclopentanecarboxylate. These feature smaller (cyclobutane) or larger (cyclopentane) rings, altering steric and electronic profiles:

- Synthesis : Both are synthesized via acid-base reactions with toluenesulfonate, yielding 80% efficiency for the cyclobutane derivative .

- NMR Signatures : The cyclobutane analog shows distinct δ 2.56–2.31 ppm (m, 7H) for methylene protons, whereas cyclopentane derivatives typically exhibit upfield shifts due to reduced ring strain .

Azabicyclo[3.1.0]hexane Derivative

’s methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has a rigid bicyclic framework. Key contrasts:

- Optical Activity : Specific rotation [α] = -5.005 (C=1, H₂O), reflecting its stereochemical complexity .

- Purity : 96% purity (NMR) and low moisture content (0.15% KF), indicating stability under standard storage .

Table 1: Key Properties of Analogs

Functional and Application Differences

- Stability : The low moisture content in ’s compound contrasts with the hydrated form in , impacting shelf-life and handling .

Biological Activity

(1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of β-amino acids, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate can be represented as follows:

This compound features a cyclohexene ring with an amino and a carboxylate functional group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of β-amino acids exhibit significant antimicrobial activity. Specifically, compounds structurally related to (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain β-amino acid derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Recent investigations into the anticancer properties of β-amino acids suggest that they may induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways and the inhibition of tumor growth. For example, compounds structurally related to (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate have been noted for their ability to inhibit cancer cell proliferation in vitro .

Study 1: Antimicrobial Efficacy

A study published in Chemical Reviews highlighted the synthesis and evaluation of various β-amino acid derivatives for antimicrobial activity. Among these derivatives, those similar to (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate were tested against a panel of pathogens. Results indicated a notable reduction in bacterial viability at concentrations as low as 25 µg/mL .

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of cyclic β-amino acids. In this study, compounds were screened for their ability to inhibit viral replication in cell cultures infected with HIV. Although (1R,2S)-Methyl 2-aminocyclohex-3-enecarboxylate was not directly tested, related structures demonstrated significant inhibitory effects with IC50 values in the low micromolar range .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing enantiomerically pure (1R,2S)-methyl 2-aminocyclohex-3-enecarboxylate?

- Methodological Answer : Asymmetric synthesis via Diels-Alder reactions is a foundational approach. For example, cycloaddition of dienes with acrylate derivatives (e.g., allyl methacrylate) can yield cyclohexenecarboxylate scaffolds. Subsequent stereoselective functionalization (e.g., chiral amine introduction) ensures enantiomeric purity. Chiral auxiliaries or catalysts may optimize stereochemical outcomes .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, crystallographic data (e.g., space group C2, unit cell parameters: Å, Å, Å) resolve absolute configuration. Complementary techniques include polarimetry (e.g., specific rotation in HO) and chiral HPLC with a cellulose-based stationary phase .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify structural integrity and detect impurities (e.g., residual solvents).

- Karl Fischer Titration : Quantifies water content (e.g., 0.15% in hygroscopic samples).

- Thermogravimetric Analysis (TGA) : Monitors thermal stability under inert atmospheres.

- Chiral Chromatography : Ensures enantiomeric excess (e.g., >97% purity) .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : It serves as a chiral building block for:

- β-Amino Acid Derivatives : Via Diels-Alder adducts with nitroacrylates.

- Bicyclic Alkaloid Analogues : By functionalizing the cyclohexene ring for heterocycle synthesis.

- Catalyst Development : As a ligand in asymmetric catalysis .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

- Methodological Answer : SC-XRD reveals N–H⋯O hydrogen-bonded dimers (e.g., in asymmetric units with dihedral angles 49.00°–81.91°). These interactions affect solubility, melting points, and stability. Computational modeling (e.g., DFT) can predict lattice energy and hygroscopicity, critical for formulation studies .

Q. What strategies resolve contradictions in stereochemical assignments between computational and experimental data?

- Methodological Answer :

- Conformational Analysis : Compare calculated (DFT/B3LYP) and experimental dihedral angles (e.g., 79.45° vs. 76.38° in SC-XRD).

- Dynamic NMR : Detects atropisomerism or ring-flipping in solution.

- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with computed configurations .

Q. How can the compound’s reactivity be modulated for selective functionalization?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc to shield the amine during ester hydrolysis or cross-coupling (e.g., Suzuki-Miyaura).

- Ring-Opening Reactions : Exploit the cyclohexene double bond for epoxidation or dihydroxylation.

- Enzyme-Mediated Resolution : Lipases or esterases enhance enantioselectivity in kinetic resolutions .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?

- Methodological Answer :

- Catalyst Loading : Optimize chiral catalyst (e.g., Jacobsen’s salen) recycling to reduce costs.

- Solvent Effects : Switch from THF to biodegradable solvents (e.g., cyclopentyl methyl ether) to improve yield.

- Crystallization-Induced Dynamic Resolution (CIDR) : Enhances enantiopurity during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.